molecular formula C16H12Cl2N2O3S B2922447 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 912764-11-5

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2922447
CAS No.: 912764-11-5
M. Wt: 383.24
InChI Key: QLEMQBUYYVJDCB-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic benzothiazole derivative characterized by a benzothiazole core substituted with chlorine atoms at positions 4 and 5. The compound features a 3,4-dimethoxybenzamide group attached to the nitrogen atom of the benzothiazole ring. This structural motif is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in related benzothiazole derivatives .

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-11-6-3-8(7-12(11)23-2)15(21)20-16-19-13-9(17)4-5-10(18)14(13)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEMQBUYYVJDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13Cl2N3O2S
  • Molecular Weight : 374.25 g/mol

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. The specific compound discussed here has shown promising results in various studies.

Anticancer Activity

  • Cell Proliferation Inhibition : The compound has been evaluated for its effect on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). Studies employing the MTT assay demonstrated significant inhibition of cell proliferation at varying concentrations .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with this compound increased the percentage of apoptotic cells in A431 and A549 lines .
  • Cytokine Modulation : The compound also reduced levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, suggesting a dual role in both cancer inhibition and inflammation reduction .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted through its ability to lower pro-inflammatory cytokines in cellular models. This suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation .

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:

StudyFindings
Kamal et al., 2010Identified anticancer properties in modified benzothiazoles against various cancer cell lines.
El-Helby et al., 2019Demonstrated anti-inflammatory effects through cytokine modulation in macrophage models.
Mortimer et al., 2006Reported potent anti-tumor activity of benzothiazole derivatives in non-small cell lung cancer models.

Comparison with Similar Compounds

(a) N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide

  • Structural Differences : Replaces the 3,4-dimethoxybenzamide group with a 4-methylbenzamide moiety.
  • Methyl substitution may enhance metabolic stability due to reduced susceptibility to oxidative demethylation .

(b) N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

  • Structural Differences : Lacks the 4,7-dichloro substituents on the benzothiazole ring.
  • Impact on Properties :
    • The absence of chlorine atoms reduces molecular weight (314.36 g/mol vs. ~384.25 g/mol for the dichloro analog) and lipophilicity (predicted logP: ~3.2 vs. ~4.5).
    • Reduced halogenation may decrease binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors reliant on halogen-π interactions .

Functional Group Comparisons

(a) N2(Aryl)-N4,N6-bis(6,7-dichloro-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4,6-triamines

  • Structural Differences : Incorporates a triazine core with two dichlorobenzothiazole groups.
  • Biological Relevance: Exhibits enhanced antimicrobial activity compared to mono-benzothiazole derivatives, attributed to increased π-stacking and hydrogen-bonding capacity . Higher molecular weight (~600 g/mol) may limit bioavailability compared to the target compound .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 4-Methyl Analog Non-Chlorinated Analog
Molecular Weight (g/mol) ~384.25 ~352.80 314.36
logP (Predicted) ~4.5 ~3.8 ~3.2
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 4 5

Key Observations :

  • Methoxy groups in the benzamide moiety enhance hydrogen-bond acceptor capacity, which may improve target engagement in enzymes like tyrosine kinases .

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